N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide
CAS No.: 2549029-91-4
Cat. No.: VC11818183
Molecular Formula: C23H23N5O3
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-91-4 |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-[4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O3/c1-16(29)27-20-4-2-18(3-5-20)22(30)28-12-8-21(9-13-28)31-23-25-14-19(15-26-23)17-6-10-24-11-7-17/h2-7,10-11,14-15,21H,8-9,12-13H2,1H3,(H,27,29) |
| Standard InChI Key | OOQYJXWOGRBIIN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Introduction
Structural Features
Compounds with similar structures to N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide often include:
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Pyrimidine Core: Known for its role in nucleic acids, pyrimidine derivatives are explored for their pharmacological properties.
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Piperidine Ring: Common in many pharmaceuticals, piperidine rings contribute to the biological activity of compounds.
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Pyridine Moiety: Pyridine is a versatile heterocycle used in various medicinal compounds.
| Structural Component | Function/Role |
|---|---|
| Pyrimidine Core | Biological activity, nucleic acid mimicry |
| Piperidine Ring | Contributes to pharmacological properties |
| Pyridine Moiety | Enhances bioavailability and activity |
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multiple steps, including nucleophilic substitution and condensation reactions. Common reagents include coupling agents, solvents, and catalysts tailored to optimize yield and purity.
Synthesis Steps:
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Nucleophilic Substitution: Involves replacing a leaving group with a nucleophile.
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Condensation Reactions: Combine two molecules with the loss of a small molecule, often water or methanol.
Biological Activities and Applications
Compounds with pyrimidine, piperidine, and pyridine moieties are explored for various biological activities, including antiviral, anticancer, and neurological effects. Their unique structures allow them to interact with specific molecular targets, making them valuable candidates for drug development.
Potential Applications:
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Antiviral Agents: Pyrimidine derivatives are studied for their antiviral properties.
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Anticancer Agents: Piperidine and pyridine moieties can contribute to anticancer activity.
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Neurological Disorders: Compounds with these structures may have potential in treating neurological conditions.
Research Findings and Future Directions
While specific research findings on N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide are not available, compounds with similar structures have shown promise in various biological assays. Future research should focus on synthesizing and evaluating these compounds for their pharmacological potential.
Future Research Directions:
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Synthesis Optimization: Improving synthesis methods to increase yield and purity.
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Biological Evaluation: Assessing the biological activity of these compounds in vitro and in vivo.
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Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect biological activity.
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